molecular formula C9H9BrFNO3 B1329783 3-Fluoro-5-bromotyrosine CAS No. 369-95-9

3-Fluoro-5-bromotyrosine

Cat. No. B1329783
CAS RN: 369-95-9
M. Wt: 278.07 g/mol
InChI Key: DUZDIGZRRMKJFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogen-rich compounds, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, involves halogen dance reactions, which could be analogous to potential synthetic routes for "3-Fluoro-5-bromotyrosine". Additionally, the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid through ortho-lithiation followed by reaction with trimethylborate suggests a possible synthetic pathway for bromo- and fluoro-substituted aromatic compounds.


Molecular Structure Analysis

While the molecular structure of “3-Fluoro-5-bromotyrosine” is not directly analyzed in the papers, the structural analysis of similar halogenated compounds, such as 4’-thio-5-fluorouridine, using X-ray crystallography, provides a method for understanding how halogen substitution can affect molecular conformation.


Chemical Reactions Analysis

The papers describe various chemical reactions involving halogenated compounds. For instance, the Suzuki reaction is used to create disubstituted fluoropyridines, which could be a reaction type applicable to “3-Fluoro-5-bromotyrosine” for further functionalization.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-5-bromotyrosine” can be inferred from the properties of similar compounds discussed in the papers. For example, the introduction of fluorine atoms in nucleoside analogs can significantly affect their biological activity.

Scientific Research Applications

Biomedical Research: Fluorescent Probes

3-Fluoro-5-bromotyrosine: is utilized in the design of fluorescent probes for biomedical applications. These probes are essential for visualizing cellular processes and diagnosing diseases . The compound’s unique structure allows for the development of probes with high sensitivity and specificity, making it invaluable in medical diagnostics and research.

Environmental Monitoring: Biosensors

In environmental monitoring, 3-Fluoro-5-bromotyrosine plays a role in the development of biosensors. These sensors detect contaminants and provide real-time data, crucial for environmental protection efforts . The compound’s stability and reactivity make it suitable for sensing applications in various environmental matrices.

Food Safety: Nanomaterials

The compound is used in creating nanomaterials for rapid detection methods in food safety. These methods are designed to detect contaminants like toxins and pathogens, ensuring the safety of food supplies . 3-Fluoro-5-bromotyrosine contributes to the development of more sensitive and accurate food safety testing technologies.

Pharmaceuticals: Drug Development

In pharmaceuticals, 3-Fluoro-5-bromotyrosine is involved in the synthesis of fluorinated compounds that enhance drug properties such as metabolic stability and membrane permeability . This leads to the creation of more effective medications with improved pharmacokinetics.

Agricultural Products: Agrochemicals

The compound is significant in synthesizing new agrochemicals. Its incorporation into molecules can result in products with enhanced physical, biological, and environmental properties, beneficial for modern agriculture .

Chemical Synthesis: Enzymatic Methods

3-Fluoro-5-bromotyrosine: is pivotal in enzymatic synthesis methods for creating fluorinated compounds. These methods are environmentally friendly alternatives to traditional chemical synthesis, offering selective fluorination under mild conditions .

Material Science: Fluoropolymers

In material science, 3-Fluoro-5-bromotyrosine contributes to the production of fluoropolymers. These materials possess unique properties like increased service temperatures and reduced flammability, which are critical for various industrial applications .

Analytical Chemistry: Fluorescence Techniques

Lastly, in analytical chemistry, 3-Fluoro-5-bromotyrosine is used in fluorescence techniques for nondestructive analysis. It aids in the development of methods for detecting microorganisms and diagnosing skin diseases, among other applications .

Safety and Hazards

The safety data sheet for a similar compound, 3-Fluoro-5-(trifluoromethyl)benzylamine, indicates that it is a combustible liquid and causes severe skin burns and eye damage .

Future Directions

Based on the analysis of novel synthetic approaches to fluorinated pyrazoles, it is suggested that the development of novel drugs that would synergistically work with “3-Fluoro-5-bromotyrosine” to potentiate its antitumor effects and improve the patient’s overall survival could be a future direction .

properties

IUPAC Name

2-amino-3-(3-bromo-5-fluoro-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZDIGZRRMKJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)Br)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40958096
Record name 3-Bromo-5-fluorotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-bromotyrosine

CAS RN

369-95-9
Record name Tyrosine, 5-bromo-3-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-5-fluorotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40958096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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